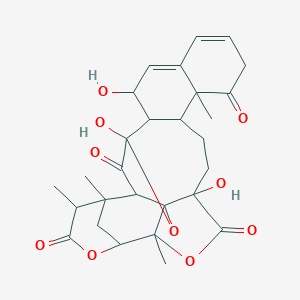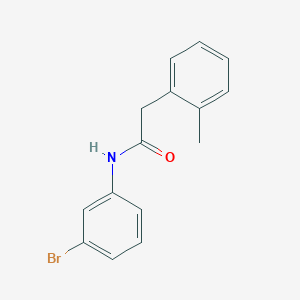![molecular formula C13H18N2O2 B240067 N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)
N-[2-methyl-5-(propionylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-5-(propionylamino)phenyl]propanamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a member of the amide class of compounds and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.
Aplicaciones Científicas De Investigación
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. MPAA has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, MPAA has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Mecanismo De Acción
The exact mechanism of action of MPAA is not fully understood. However, it is believed to exert its effects through inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators. MPAA has been shown to selectively inhibit COX-2, which is the isoform involved in inflammation. This selective inhibition of COX-2 is believed to be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
MPAA has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. MPAA has also been shown to decrease the expression of inflammatory genes. Additionally, MPAA has been shown to increase the production of antioxidants and decrease oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. Additionally, MPAA has been extensively studied, and its effects are well characterized. However, MPAA also has some limitations. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the mechanism of action of MPAA is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on MPAA. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of MPAA in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the optimal dose and duration of treatment and to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term effects of MPAA and its potential for use in humans.
Métodos De Síntesis
The synthesis of MPAA involves the reaction of mefenamic acid with propionyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methyl-5-aminophenylpropanoic acid to yield MPAA. This method has been optimized to achieve high yields and purity of the final product.
Propiedades
Nombre del producto |
N-[2-methyl-5-(propionylamino)phenyl]propanamide |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
N-[4-methyl-3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
Clave InChI |
DIDYEHWDLGMFQN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)


